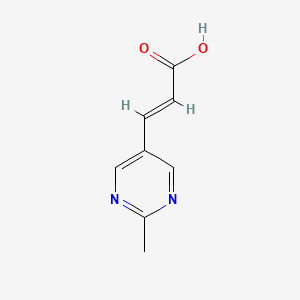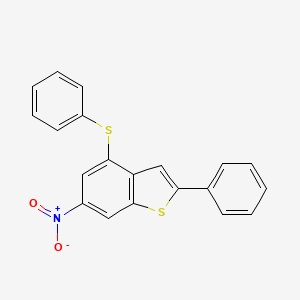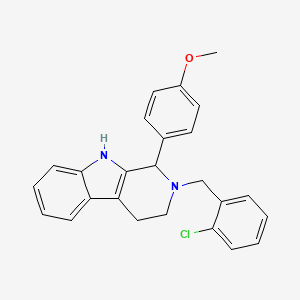
(2E)-3-(2-methylpyrimidin-5-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2-メチルピリミジン-5-イル)プロプ-2-エン酸は、2位にメチル基、3位にプロペノ酸部分を有するピリミジン環を特徴とする有機化合物です。
2. 製法
合成経路と反応条件: (2E)-3-(2-メチルピリミジン-5-イル)プロプ-2-エン酸の合成は、一般的に以下の手順で行われます。
出発物質: 合成は、市販の2-メチルピリミジンから始まります。
中間体の生成: 2-メチルピリミジンはホルミル化反応を受け、5位にホルミル基が導入され、5-ホルミル-2-メチルピリミジンが生成されます。
縮合反応: 次に、この中間体は、塩基性条件下でマロン酸またはその誘導体とのクネーフェナーゲル縮合にかけられ、(2E)-3-(2-メチルピリミジン-5-イル)プロプ-2-エン酸が生成されます。
工業的生産方法: 工業的には、合成は、連続フロー反応器や自動化システムを使用して、スケールアップに最適化され、品質と収率の一貫性を確保します。触媒と溶媒は、効率を最大化し、環境への影響を最小限に抑えるために選択されます。
反応の種類:
酸化: この化合物は、特にメチル基で酸化反応を受け、カルボン酸やアルデヒドを生成します。
還元: プロペノ酸部分の二重結合を還元すると、飽和誘導体が生成されます。
置換: ピリミジン環は、求電子置換反応と求核置換反応に関与し、さらなる官能基化が可能です。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 活性炭担持パラジウムを用いた接触水素化。
置換: ハロゲン化剤やアミンやチオールなどの求核剤。
主な生成物:
酸化生成物: カルボン酸、アルデヒド。
還元生成物: 飽和カルボン酸。
置換生成物: 様々な置換ピリミジン。
化学:
ビルディングブロック: より複雑な有機分子の合成における前駆体として使用されます。
リガンド: 配位化学において、金属錯体の形成のためのリガンドとして機能します。
生物学と医学:
医薬品: 生物学的標的に結合する能力を持つことから、創薬に潜在的な用途があります。
生物学的プローブ: 酵素活性やタンパク質相互作用を研究するためのプローブの開発に利用されています。
産業:
材料科学: ポリマーや材料に組み込まれて、特性が向上しています。
農業: 農薬の開発に潜在的な用途があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-methylpyrimidin-5-yl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methylpyrimidine.
Formation of Intermediate: The 2-methylpyrimidine undergoes a formylation reaction to introduce a formyl group at the 5-position, yielding 5-formyl-2-methylpyrimidine.
Condensation Reaction: The intermediate is then subjected to a Knoevenagel condensation with malonic acid or its derivatives under basic conditions to form the this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the double bond in the propenoic acid moiety can yield saturated derivatives.
Substitution: The pyrimidine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Saturated carboxylic acids.
Substitution Products: Various substituted pyrimidines.
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology and Medicine:
Pharmaceuticals: Potential use in drug discovery for its ability to interact with biological targets.
Biological Probes: Utilized in the development of probes for studying enzyme activity and protein interactions.
Industry:
Materials Science: Incorporated into polymers and materials for enhanced properties.
Agriculture: Potential use in the development of agrochemicals.
作用機序
(2E)-3-(2-メチルピリミジン-5-イル)プロプ-2-エン酸の作用機序は、その特定の用途によって異なります。医薬品化学では、特定の酵素や受容体に結合して、その活性を変化させる可能性があります。プロペノ酸部分は、マイケル付加反応に関与することができ、生化学的経路における汎用性の高い中間体となります。
類似化合物:
(2E)-3-(2-メチルピリジン-5-イル)プロプ-2-エン酸: ピリミジン環の代わりにピリジン環を持つ類似構造です。
(2E)-3-(2-メチルチアゾール-5-イル)プロプ-2-エン酸: チアゾール環を含み、異なる電子特性を有しています。
独自性: (2E)-3-(2-メチルピリミジン-5-イル)プロプ-2-エン酸は、ピリミジン環の存在により、ピリジンやチアゾール類似体とは異なる電子特性と立体特性を備えているため、独特です。この独自性は、化学系と生物系における反応性と相互作用に影響を与える可能性があります。
この詳細な概要は、合成から用途、類似化合物との比較に至るまで、(2E)-3-(2-メチルピリミジン-5-イル)プロプ-2-エン酸の重要な側面を網羅しています。
類似化合物との比較
(2E)-3-(2-Methylpyridin-5-yl)prop-2-enoic acid: Similar structure but with a pyridine ring instead of pyrimidine.
(2E)-3-(2-Methylthiazol-5-yl)prop-2-enoic acid: Contains a thiazole ring, offering different electronic properties.
Uniqueness: (2E)-3-(2-Methylpyrimidin-5-yl)prop-2-enoic acid is unique due to the presence of the pyrimidine ring, which provides distinct electronic and steric properties compared to pyridine or thiazole analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and comparisons with similar compounds
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
(E)-3-(2-methylpyrimidin-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H8N2O2/c1-6-9-4-7(5-10-6)2-3-8(11)12/h2-5H,1H3,(H,11,12)/b3-2+ |
InChIキー |
OZHUYBOQUUSRRA-NSCUHMNNSA-N |
異性体SMILES |
CC1=NC=C(C=N1)/C=C/C(=O)O |
正規SMILES |
CC1=NC=C(C=N1)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide](/img/structure/B11465300.png)
![Methyl 4-[3-(2,6-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate](/img/structure/B11465307.png)
![1-{4-[2-(Dimethylamino)ethenyl]-6-(trifluoromethyl)pyrimidin-5-yl}ethanone](/img/structure/B11465317.png)
![1-(4-methoxyphenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11465318.png)
![(2Z)-2-[(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]hydrazinecarbothioamide](/img/structure/B11465322.png)
![ethyl 7-(3-methoxypropyl)-6-(2-naphthalen-2-yloxyacetyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465330.png)
![7-(furan-2-yl)-2-[(4-phenoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11465331.png)
![N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide](/img/structure/B11465334.png)


![7-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11465343.png)
![3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-methyl-7-propyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11465357.png)
